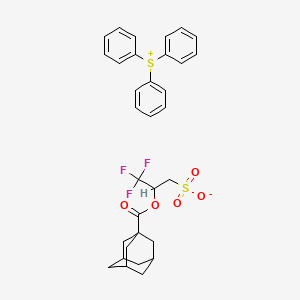
2-(Adamantane-1-carbonyloxy)-3,3,3-trifluoro-propane-1-sulfonate;triphenylsulfonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Adamantane-1-carbonyloxy)-3,3,3-trifluoro-propane-1-sulfonate;triphenylsulfonium is a complex organic compound that features a unique combination of adamantane, trifluoropropane, and sulfonate groups
Preparation Methods
The synthesis of 2-(Adamantane-1-carbonyloxy)-3,3,3-trifluoro-propane-1-sulfonate;triphenylsulfonium typically involves multiple steps, starting with the functionalization of adamantane. One common method involves the radical functionalization of adamantane derivatives, which can be achieved through carbocation or radical intermediates . The reaction conditions often include the use of strong oxidizing agents and specific catalysts to facilitate the formation of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
2-(Adamantane-1-carbonyloxy)-3,3,3-trifluoro-propane-1-sulfonate;triphenylsulfonium can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated products such as adamantanone and adamantanol .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it can be used in the development of advanced materials and catalysts .
Mechanism of Action
The mechanism of action of 2-(Adamantane-1-carbonyloxy)-3,3,3-trifluoro-propane-1-sulfonate;triphenylsulfonium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Similar compounds to 2-(Adamantane-1-carbonyloxy)-3,3,3-trifluoro-propane-1-sulfonate;triphenylsulfonium include other adamantane derivatives and trifluoropropane sulfonates. These compounds share similar structural features but may differ in their reactivity and applications. For example, unsaturated adamantane derivatives have been studied for their potential use in the synthesis of functional materials and bioactive compounds .
Properties
Molecular Formula |
C32H33F3O5S2 |
|---|---|
Molecular Weight |
618.7 g/mol |
IUPAC Name |
2-(adamantane-1-carbonyloxy)-3,3,3-trifluoropropane-1-sulfonate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.C14H19F3O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;15-14(16,17)11(7-23(19,20)21)22-12(18)13-4-8-1-9(5-13)3-10(2-8)6-13/h1-15H;8-11H,1-7H2,(H,19,20,21)/q+1;/p-1 |
InChI Key |
LWCJGPXPEOMYDB-UHFFFAOYSA-M |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OC(CS(=O)(=O)[O-])C(F)(F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13898323.png)
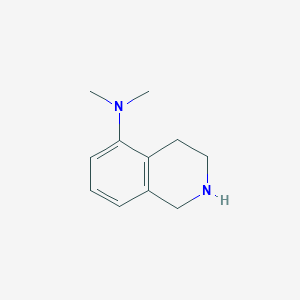
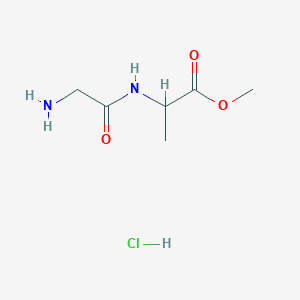

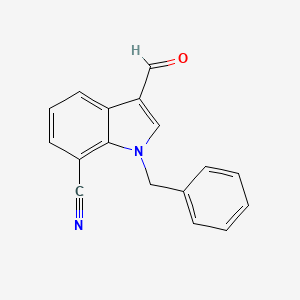
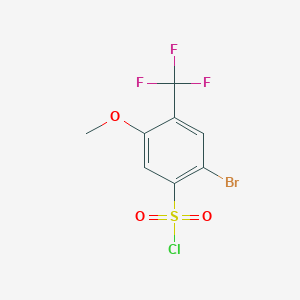
![2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13898357.png)
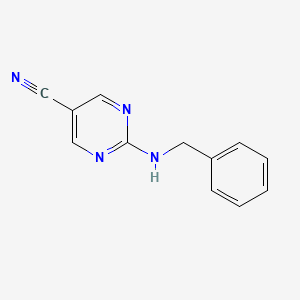
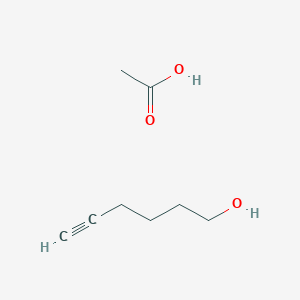
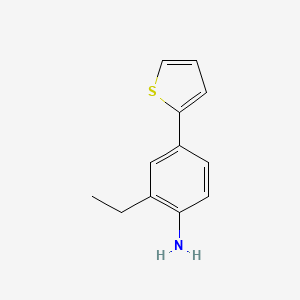
![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B13898386.png)
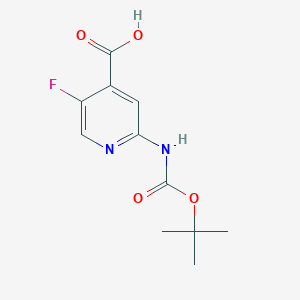
![3-{8-bromo-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}piperidine-2,6-dione](/img/structure/B13898389.png)
